N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, commonly known as BBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BBTA is a heterocyclic compound that belongs to the family of thiazoles and isoindolinones, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been shown to exhibit significant antimicrobial activities. For example, certain derivatives have been prepared and demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Singh et al., 2010), (Bhoi et al., 2015).
Anti-inflammatory Activity
Several studies have synthesized and evaluated the anti-inflammatory effects of N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives. These compounds have been reported to show promising anti-inflammatory activity in both in-vitro and in-vivo models, with some demonstrating better activity than standard drugs like diclofenac, indicating their potential use in treating inflammation-related conditions (Nikalje, 2014), (Nikalje et al., 2015).
Anticonvulsant Activity
The synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activities. These derivatives have been evaluated using various models, showing potent activity against seizures, which could be beneficial in the development of new anticonvulsant drugs (Nath et al., 2021).
Antitumor Activity
N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives have also been explored for their antitumor activity. Synthesis and evaluation of these derivatives have revealed that some possess potent antiproliferative activity against various cancer cell lines, indicating their potential application in cancer therapy (Wu et al., 2017).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3S/c18-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-21-15(23)10-3-1-2-4-11(10)16(21)24/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVPGZZVFYQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
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